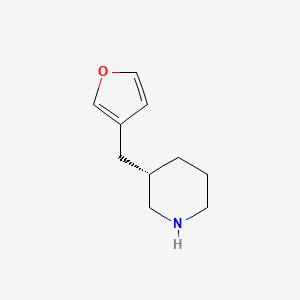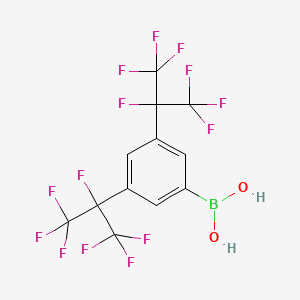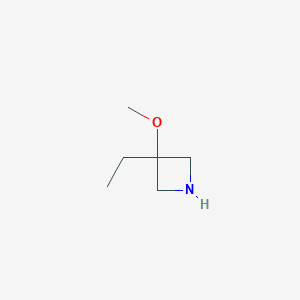
3-Ethyl-3-methoxyazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the aza-Michael addition, where an azetidine precursor reacts with ethyl and methoxy-containing reagents under basic conditions . Another approach involves the ring-opening polymerization of azetidine derivatives, which can be catalyzed by both anionic and cationic initiators .
Industrial Production Methods: Industrial production of 3-ethyl-3-methoxyazetidine may involve large-scale aza-Michael additions or polymerization techniques. The choice of method depends on the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-methoxyazetidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, acids.
Reduction: Amines.
Substitution: Various substituted azetidines depending on the reagents used.
Scientific Research Applications
3-Ethyl-3-methoxyazetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-3-methoxyazetidine involves its interaction with molecular targets through its functional groups. The nitrogen atom in the azetidine ring can act as a nucleophile, participating in various biochemical pathways. The ethyl and methoxy groups can modulate the compound’s reactivity and binding affinity to specific targets. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Azetidine: The parent compound without the ethyl and methoxy substituents.
3-Methyl-3-methoxyazetidine: Similar structure with a methyl group instead of an ethyl group.
3-Ethyl-3-hydroxyazetidine: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness: 3-Ethyl-3-methoxyazetidine is unique due to the combined presence of the ethyl and methoxy groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
942400-30-8 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
3-ethyl-3-methoxyazetidine |
InChI |
InChI=1S/C6H13NO/c1-3-6(8-2)4-7-5-6/h7H,3-5H2,1-2H3 |
InChI Key |
GOEOBDFNYYPLSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


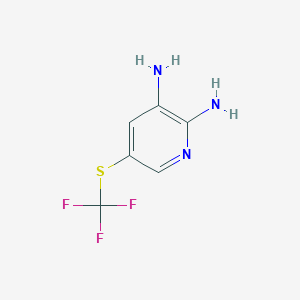
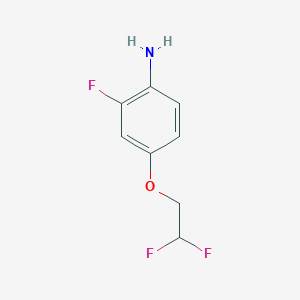

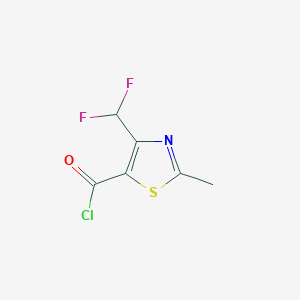
![tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)

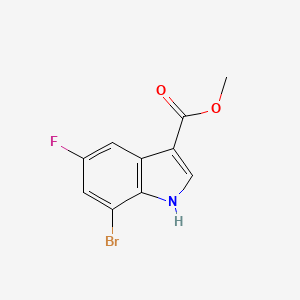
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)


